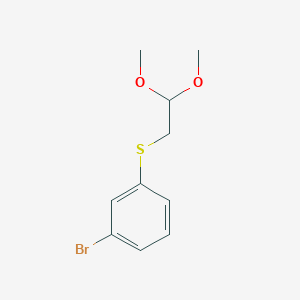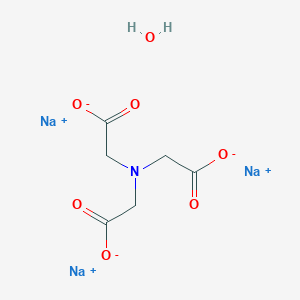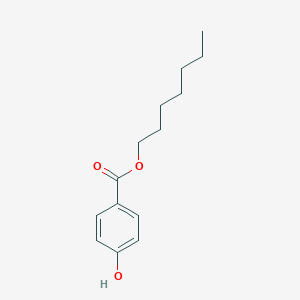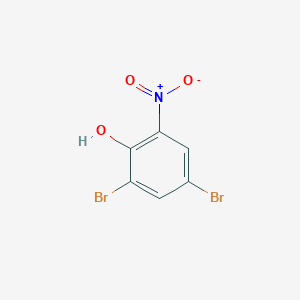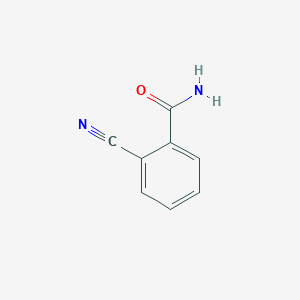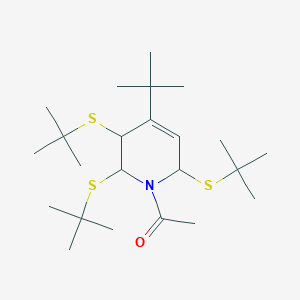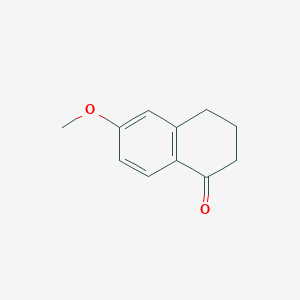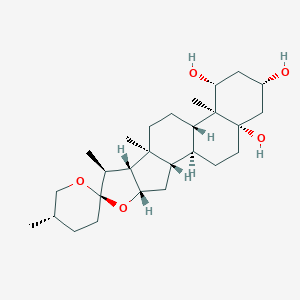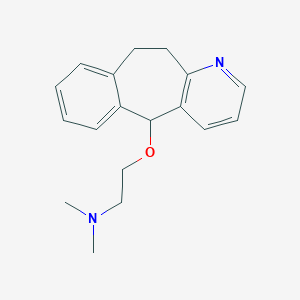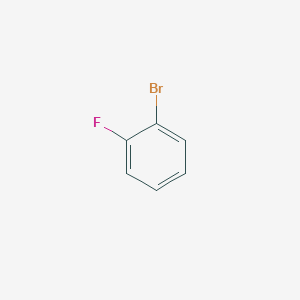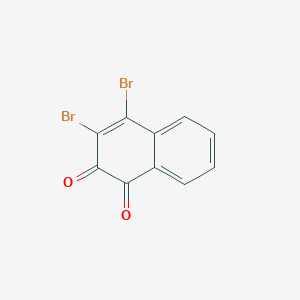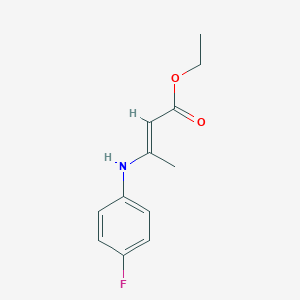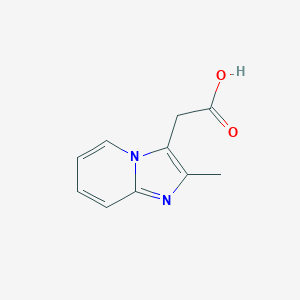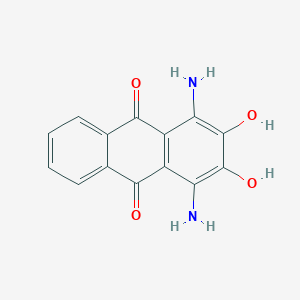
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy-, commonly known as Anthraquinone, is a naturally occurring organic compound that has been widely studied for its potential therapeutic applications. Anthraquinone derivatives have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism Of Action
The mechanism of action of Anthraquinone is not fully understood. However, it has been suggested that Anthraquinone derivatives may inhibit the growth of cancer cells by inducing oxidative stress and DNA damage. Additionally, Anthraquinone has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Anthraquinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various microorganisms.
Advantages And Limitations For Lab Experiments
Anthraquinone has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in the presence of light and its potential to form insoluble aggregates in aqueous solutions.
Future Directions
There are several future directions for the study of Anthraquinone. One potential area of research is the development of more stable and potent Anthraquinone derivatives for use in cancer therapy. Additionally, the potential use of Anthraquinone as an anti-inflammatory and antimicrobial agent warrants further investigation. Finally, the development of novel drug delivery systems for Anthraquinone may enhance its therapeutic potential and reduce its limitations.
Conclusion:
Anthraquinone is a naturally occurring organic compound that has been extensively studied for its potential therapeutic applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Anthraquinone and to develop more stable and potent derivatives for use in clinical settings.
Synthesis Methods
Anthraquinone can be synthesized through several methods, including the oxidation of anthracene or the reduction of anthraquinone derivatives. The most commonly used method for the synthesis of Anthraquinone is the oxidation of anthracene using chromic acid or potassium permanganate. The reaction involves the conversion of anthracene to anthraquinone through the formation of an intermediate compound, anthraquinol.
Scientific Research Applications
Anthraquinone has been extensively studied for its potential therapeutic applications. Its antitumor properties have been demonstrated in various in vitro and in vivo studies. Anthraquinone derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Anthraquinone has been found to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of inflammatory and infectious diseases.
properties
CAS RN |
128-84-7 |
|---|---|
Product Name |
9,10-Anthracenedione, 1,4-diamino-2,3-dihydroxy- |
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,4-diamino-2,3-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O4/c15-9-7-8(10(16)14(20)13(9)19)12(18)6-4-2-1-3-5(6)11(7)17/h1-4,19-20H,15-16H2 |
InChI Key |
OFIYINUGSZSGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)O)N |
Other CAS RN |
128-84-7 |
synonyms |
1,4-Diamino-2,3-dihydroxyanthraquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



